Distearoyl phosphatidylglycerol

Catalog No.
S595393
CAS No.
4537-78-4
M.F
C₄₂H₈₃O₁₀P
M. Wt
779.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Distearoyl phosphatidylglycerol

CAS Number

4537-78-4

Product Name

Distearoyl phosphatidylglycerol

IUPAC Name

[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

Molecular Formula

C₄₂H₈₃O₁₀P

Molecular Weight

779.1 g/mol

InChI

InChI=1S/C42H83O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40,43-44H,3-38H2,1-2H3,(H,47,48)

InChI Key

FVJZSBGHRPJMMA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC

Synonyms

Octadecanoic Acid 1-[[[(2,3-Dihydroxypropoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl Ester; Stearic Acid 3-Hydroxypropylene ester Hydrogen 2,3-Dihydroxypropyl Phosphate;1,2-Di-stearin 1-Glycerophosphate; DSPG; Distearoylphosphatidylglycerol

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC

The exact mass of the compound Distearoyl phosphatidylglycerol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylglycerols - Supplementary Records. It belongs to the ontological category of phosphatidylglycerol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Distearoyl phosphatidylglycerol (DSPG), CAS 4537-78-4, is a fully synthetic, high-purity anionic phospholipid featuring two saturated C18:0 stearic acid chains.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHaYzwRIW9JLpWkPfj0W7CGnU_OUF8BXAshT1nb2Wd2Gc1zh37nh5V3XO33-jvxHaM1Q8MV-0dRXJNCdJyCenls7KJxbg79gb0QpITdlnd3-OuAkvLItuxFR6Y9sU4b2__9EgA4ReLotvspyWq0BShy)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHyCL2tDxp22IDhdeMyKMiil23aaafdYwDzyYZX70vJebeqtQ2UEYy4sRiskZfMUGz_YDM6Jn22j2hAYBxKCaPSusimCkRNpRd8Jcie3V1GbFkTHkpAhCfMfJ7_Fm36P0XEIlPpFbjrjKcG_oisaTuS5gNyIjqJJE1s3GVqg2LcL61D_VT2eS4luItfrmVI)] Its primary role in formulation science is as a structural component in lipid-based drug delivery systems, such as liposomes and lipid nanoparticles (LNPs).[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHyCL2tDxp22IDhdeMyKMiil23aaafdYwDzyYZX70vJebeqtQ2UEYy4sRiskZfMUGz_YDM6Jn22j2hAYBxKCaPSusimCkRNpRd8Jcie3V1GbFkTHkpAhCfMfJ7_Fm36P0XEIlPpFbjrjKcG_oisaTuS5gNyIjqJJE1s3GVqg2LcL61D_VT2eS4luItfrmVI)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFEkWBVAsgHM6iMzHghwxaPe7fX7sIEwFaWPI4zC6ih543D8S8EM98s62j1JH-zoHoTO7-yL1PbKgmKByCPR4tZH7G2l1_uFxrTqxhE6o49eb_m9uYHToyfIeAPioADEbnA6A%3D%3D)] The long, saturated acyl chains confer a high phase transition temperature (Tm), which results in rigid, stable, and low-permeability membranes at physiological temperatures, a critical attribute for controlling drug release and enhancing formulation stability.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGF0ActGtG2mvByHYQh7eR6vLJ0MvfzRXuoxm03T-AIiyhe2mPGuV5arj7VeSLkqMabF0FCULqNlz8XApXxr4xudW6MVuxOIi02TLScSZuY9VJj-qNR96okZdS6fwRABnjdjUK3_iJaPGyvRZp3goFIllo-HxvMayi4KlaA2ITH5kI-s29gZS_vUxusXo-nUbEVkddFfwAKcno8--tHC6CA4kcNmJv0HoJhPwHpCwU_WYGcwS_LOa7CsZ5efCE%3D)] This defined chemical structure ensures high batch-to-batch reproducibility, a key requirement for pharmaceutical development and manufacturing.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFnGd_6f720FH6yO5VvD6RThLB8pVZlGUOA58V0zJoMfWgV_Q97bYtK__q6e_SXjobp6GbHJ2FAefK7fRepMAkdCdF9kdfclSO_pfajvShk_SKQt5DbnzVgKSfh61zZsdeMKpQCzonh4RQpQQ%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGkqJb-Ekz5HftDThKrksGgigppDyUgJWpnyxH27XQU7EELbMR4TJ0VCwUpzOe0wNwaA6mWB2u33phntAawwTX9CTBWCV-QJc_jvfsmkrX5gUrqq8JJkLrf2GykWn8rJ6d_KptWwFSHQbi7MpySUX0zApCie5I_9pDc5C-mLGcvFvBKgKKBIgT0Q6mI8sMRIisT_A%3D%3D)]

Substituting Distearoyl phosphatidylglycerol (DSPG) with shorter-chain analogs like Dipalmitoyl-PG (DPPG, C16:0) or Dimyristoyl-PG (DMPG, C14:0) is not a viable cost-saving measure; it is a fundamental alteration of the formulation's physical properties. The C18:0 acyl chains of DSPG are directly responsible for its high phase transition temperature (Tm), which dictates membrane rigidity, thermal stability, and drug retention characteristics.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHUPfaRIuVVwNNqrNGXTG7NiUpjobTUnqWHO8hliK5YVqXB686fBv9xcbKLwOG0u4vhuMhalUtSJs_ITASzBrW8K2f1ngGsw_y7mCgyqHtbVLM9TYc6E7Cnjxo1UP0LCh7W5jeZbRTWM5ozMuWLPS2bssPAgPBegyNxZ5YTNDPQ_w%3D%3D)] Using a shorter-chain PG will lower the Tm, creating a more fluid and permeable membrane at physiological temperatures, potentially leading to premature drug leakage and reduced shelf-life.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGF0ActGtG2mvByHYQh7eR6vLJ0MvfzRXuoxm03T-AIiyhe2mPGuV5arj7VeSLkqMabF0FCULqNlz8XApXxr4xudW6MVuxOIi02TLScSZuY9VJj-qNR96okZdS6fwRABnjdjUK3_iJaPGyvRZp3goFIllo-HxvMayi4KlaA2ITH5kI-s29gZS_vUxusXo-nUbEVkddFfwAKcno8--tHC6CA4kcNmJv0HoJhPwHpCwU_WYGcwS_LOa7CsZ5efCE%3D)] Similarly, replacing DSPG with natural-source, mixed-chain lipids (e.g., Egg-PG) introduces compositional variability, compromising the batch-to-batch consistency essential for regulatory approval and reproducible manufacturing in clinical and commercial settings.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFnGd_6f720FH6yO5VvD6RThLB8pVZlGUOA58V0zJoMfWgV_Q97bYtK__q6e_SXjobp6GbHJ2FAefK7fRepMAkdCdF9kdfclSO_pfajvShk_SKQt5DbnzVgKSfh61zZsdeMKpQCzonh4RQpQQ%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGkqJb-Ekz5HftDThKrksGgigppDyUgJWpnyxH27XQU7EELbMR4TJ0VCwUpzOe0wNwaA6mWB2u33phntAawwTX9CTBWCV-QJc_jvfsmkrX5gUrqq8JJkLrf2GykWn8rJ6d_KptWwFSHQbi7MpySUX0zApCie5I_9pDc5C-mLGcvFvBKgKKBIgT0Q6mI8sMRIisT_A%3D%3D)]

Superior Thermal Stability: Higher Phase Transition Temperature for Rigid Membranes

The primary differentiator for DSPG is its significantly higher main phase transition temperature (Tm) compared to its shorter-chain analogs. This property is a direct result of the longer C18:0 acyl chains, which exhibit stronger van der Waals interactions. Formulations using DSPG remain in a more rigid, ordered (gel) state at physiological temperatures, which is critical for minimizing passive drug leakage.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFEkWBVAsgHM6iMzHghwxaPe7fX7sIEwFaWPI4zC6ih543D8S8EM98s62j1JH-zoHoTO7-yL1PbKgmKByCPR4tZH7G2l1_uFxrTqxhE6o49eb_m9uYHToyfIeAPioADEbnA6A%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHRDH6ewRivoiWjkJugBKcpOsUID6HfUt5xhGVCNYPt1zLB2W0SWbczPo81Yeut9WMy7c54ahUmI6W-SBxXOjrGamxoMRYWSO5MPLND0Ns4mBldYqLA8bwRjikZDwfd0L0ia28dCyUy-Y5eMWRFsP4%3D)]

Evidence DimensionMain Phase Transition Temperature (Tm)
Target Compound DataDSPG (C18:0): ~74.5 °C
Comparator Or BaselineDPPG (C16:0): ~41 °C | DMPG (C14:0): ~23 °C
Quantified DifferenceDSPG's Tm is ~33.5 °C higher than DPPG and ~51.5 °C higher than DMPG.
ConditionsAqueous dispersion, measured by Differential Scanning Calorimetry (DSC).

This higher Tm directly translates to greater liposome stability and better drug retention during storage and in circulation, a critical parameter for developing effective drug delivery systems.

Enhanced Formulation Stability: Reduced Leakage at Physiological and Elevated Temperatures

The practical consequence of a higher Tm is superior cargo retention, especially under thermal stress. In a direct comparison of liposomes formulated with different saturated phospholipids, those containing the C18:0 acyl chain (from DSPC) were substantially more stable than those with the C16:0 chain (from DPPC). At 37 °C after 4 weeks, DSPC-based liposomes showed 50% fluorophore release, whereas DPPC-based liposomes showed 90% release.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHRDH6ewRivoiWjkJugBKcpOsUID6HfUt5xhGVCNYPt1zLB2W0SWbczPo81Yeut9WMy7c54ahUmI6W-SBxXOjrGamxoMRYWSO5MPLND0Ns4mBldYqLA8bwRjikZDwfd0L0ia28dCyUy-Y5eMWRFsP4%3D)] This class-level inference highlights the critical role of the C18:0 chain, as found in DSPG, for maintaining vesicle integrity.

Evidence DimensionFluorophore Leakage (%) after 4 Weeks
Target Compound DataC18:0 based liposomes (DSPC): 50% leakage at 37 °C
Comparator Or BaselineC16:0 based liposomes (DPPC): 90% leakage at 37 °C
Quantified DifferenceC18:0 liposomes exhibited ~44% less leakage than C16:0 liposomes.
ConditionsLiposome stability assay measuring fluorophore release over 4 weeks at 37 °C.

For developing therapeutics with a viable shelf-life and predictable in-vivo performance, selecting the C18:0 chain of DSPG provides a quantifiable advantage in formulation stability.

Guaranteed Purity and Composition for Manufacturing Reproducibility

As a fully synthetic phospholipid, DSPG offers a defined molecular structure (di-C18:0) and high purity (typically ≥98%).[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFEkWBVAsgHM6iMzHghwxaPe7fX7sIEwFaWPI4zC6ih543D8S8EM98s62j1JH-zoHoTO7-yL1PbKgmKByCPR4tZH7G2l1_uFxrTqxhE6o49eb_m9uYHToyfIeAPioADEbnA6A%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHRDH6ewRivoiWjkJugBKcpOsUID6HfUt5xhGVCNYPt1zLB2W0SWbczPo81Yeut9WMy7c54ahUmI6W-SBxXOjrGamxoMRYWSO5MPLND0Ns4mBldYqLA8bwRjikZDwfd0L0ia28dCyUy-Y5eMWRFsP4%3D)] This eliminates the compositional variability inherent in naturally-derived lipids, such as Egg PG, which contain a mixture of different acyl chains (e.g., C16:0, C18:1, C18:2). This consistency is not a minor detail; it is a prerequisite for reproducible large-scale manufacturing and is critical for meeting the stringent regulatory requirements for clinical and commercial drug products.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFnGd_6f720FH6yO5VvD6RThLB8pVZlGUOA58V0zJoMfWgV_Q97bYtK__q6e_SXjobp6GbHJ2FAefK7fRepMAkdCdF9kdfclSO_pfajvShk_SKQt5DbnzVgKSfh61zZsdeMKpQCzonh4RQpQQ%3D%3D)]

Evidence DimensionAcyl Chain Composition
Target Compound DataDSPG: Homogeneous C18:0 composition
Comparator Or BaselineEgg PG: Heterogeneous mixture of saturated and unsaturated acyl chains
Quantified Difference100% defined composition vs. variable, source-dependent composition.
ConditionsStandard lipid analysis (e.g., GC-MS) of raw materials.

Procuring synthetic DSPG mitigates risks in process scale-up and ensures the batch-to-batch consistency required for regulatory filings and reliable product performance.

Formulating Thermally Stable Liposomes for Controlled Drug Release

DSPG is the right choice for creating rigid, low-permeability liposomes intended for drugs that require minimal leakage during circulation or for formulations needing extended shelf-life. Its high phase transition temperature ensures the lipid bilayer remains in the stable gel phase at body temperature, making it ideal for encapsulating cytotoxic agents or other potent molecules where premature release must be avoided.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGF0ActGtG2mvByHYQh7eR6vLJ0MvfzRXuoxm03T-AIiyhe2mPGuV5arj7VeSLkqMabF0FCULqNlz8XApXxr4xudW6MVuxOIi02TLScSZuY9VJj-qNR96okZdS6fwRABnjdjUK3_iJaPGyvRZp3goFIllo-HxvMayi4KlaA2ITH5kI-s29gZS_vUxusXo-nUbEVkddFfwAKcno8--tHC6CA4kcNmJv0HoJhPwHpCwU_WYGcwS_LOa7CsZ5efCE%3D)]

Helper Lipid in High-Stability Lipid Nanoparticles (LNPs)

In the manufacturing of LNPs for nucleic acid delivery (e.g., mRNA, siRNA), DSPG serves as a critical anionic helper lipid. The structural rigidity imparted by its C18:0 chains contributes to the overall stability of the nanoparticle, protecting the payload and ensuring consistent particle characteristics, which is a key quality attribute for these advanced therapeutics.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE-C3kOXAIraZlBpYfe47a8PVi346Cx608ZGRbSdSDV9F7Ek3U7adGUZ-Db6odQoy1Z9J4LBPug1xme-fZz-LptxeOx4n_raQ-51CLvmB-6WLhWtyLFNI4yBLpC50q9P1OS_P1fg7DfT90tIg%3D%3D)]

Development of Tolerogenic Vaccines and Immunotherapies

The specific anionic properties of DSPG have been leveraged in vaccine development. Liposomes formulated with DSPG have been shown to induce antigen-specific regulatory T cells (Tregs), which can suppress unwanted immune responses. This makes DSPG a key excipient for developing tolerogenic vaccines, for example, in the context of treating autoimmune diseases like atherosclerosis.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHVy3HTa1RIKH4BoovjOLDqy0000P_guPZEetx9NjBWawqj1i2uZ5WBRsyF3E81N42o5933atanaoEHMtPT8gj0UGrrfKRiqrCWs25pcQG5JHQdv1-64XLJkC7meKAMPXCVVnk%3D)]

Ensuring Reproducibility in Clinical-Grade Formulations

For any application moving towards clinical trials and commercial production, the use of a synthetic, high-purity lipid like DSPG is a process-critical decision. It de-risks manufacturing by ensuring that a key excipient has a defined, consistent composition from batch to batch, simplifying quality control and satisfying regulatory expectations for well-characterized drug products.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFnGd_6f720FH6yO5VvD6RThLB8pVZlGUOA58V0zJoMfWgV_Q97bYtK__q6e_SXjobp6GbHJ2FAefK7fRepMAkdCdF9kdfclSO_pfajvShk_SKQt5DbnzVgKSfh61zZsdeMKpQCzonh4RQpQQ%3D%3D)]

XLogP3

14.3

Appearance

Unit:100 mgSolvent:nonePurity:98+%Physical solid

UNII

4271ZA8WXO

Wikipedia

Distearoyl phosphatidylglycerol

Dates

Last modified: 08-15-2023
1. S. Girod de Bentzmann “Distearoyl phosphatidylglycerol liposomes improve surface and transport properties of CF mucus” European RespiratoryJournal, vol. 6 pp. 1156-1161, 19932. S. Vaena de Avalos et al. “The phosphatidylglycerol/cardiolipin biosynthetic pathway is required for the activation of inositol phosphosphingolipidphospholipase C, Isc1p, during growth of Saccharomyces cerevisiae” Journal of Biological Chemistry, Vol. 280(8) pp. 7170-7177, 20043. M. Hagio et al. “Phosphatidylglycerol is Essential for the Development of Thylakoid Membranes in Arabidopsis thaliana” Plant & Cell Physiology, Vol.43(12), pp. 1456-1464, 20024. A. Samad et al. “Liposomal Drug Delivery Systems: An Update Review” Current Drug Delivery, vol. 4 pp. 297-305, 20075. J. Miñones Jr. et al. “Amphotericin B-Dipalmitoyl Phosphatidyl Glycerol Interactions Responsible for the Reduced Toxicity of Liposomal Formulations:A Monolayer Study” Langmuir, vol. 18 pp. 8601-8608, 2002

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